4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the pyrrole ring imparts unique chemical properties to this compound. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-fluoro-3-methylpyridine with suitable reagents can lead to the formation of the desired pyrrolo[3,2-c]pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives with different functional groups .
Scientific Research Applications
4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a bromine atom instead of fluorine.
3-methyl-1H-pyrrolo[2,3-c]pyridine: Lacks the fluorine atom, which can affect its chemical properties and biological activity.
Uniqueness
The presence of the fluorine atom in 4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its non-fluorinated analogs .
Properties
IUPAC Name |
4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-4-11-6-2-3-10-8(9)7(5)6/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPHVRGEQJOCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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